molecular formula C11H15BrO3 B8388604 4-Bromo-3,5-dimethoxybenzyl ethyl ether

4-Bromo-3,5-dimethoxybenzyl ethyl ether

Cat. No.: B8388604
M. Wt: 275.14 g/mol
InChI Key: PXWZNRDXBGSFFB-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethoxybenzyl ethyl ether is a useful research compound. Its molecular formula is C11H15BrO3 and its molecular weight is 275.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15BrO3

Molecular Weight

275.14 g/mol

IUPAC Name

2-bromo-5-(ethoxymethyl)-1,3-dimethoxybenzene

InChI

InChI=1S/C11H15BrO3/c1-4-15-7-8-5-9(13-2)11(12)10(6-8)14-3/h5-6H,4,7H2,1-3H3

InChI Key

PXWZNRDXBGSFFB-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC(=C(C(=C1)OC)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4-bromo-3,5-dimethoxybenzylalcohol (44.5 g), triethylammonium benzyl chloride (2.05 g) and 20% aqueous sodium hydroxide solution (288 g) was added diethyl sulfate (41.7 g) under ice-cooling, and the mixture was stirred overnight at 25-30° C. After stirring for 1 hour at 70° C., the mixture was cooled and extracted with toluene. The toluene layer was washed with water and saturated aqueous NaCl solution and dried over magnesium sulfate. The solvent was removed in vacuo to yield 4-bromo-3,5-dimethoxybenzyl ethyl ether (49.5 g) as colorless oil.
Quantity
44.5 g
Type
reactant
Reaction Step One
Quantity
288 g
Type
reactant
Reaction Step One
Name
triethylammonium benzyl chloride
Quantity
2.05 g
Type
catalyst
Reaction Step One
Quantity
41.7 g
Type
reactant
Reaction Step Two

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